molecular formula C14H21N3O4S B14919897 1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B14919897
M. Wt: 327.40 g/mol
InChI Key: MEIRPQLETVYUOK-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a butan-2-yl group and a 2-nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with butan-2-yl halide and 2-nitrophenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as a solvent.

    Substitution: Alkylating agents like alkyl halides, arylating agents like aryl halides, bases like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 1-(Butan-2-yl)-4-[(2-aminophenyl)sulfonyl]piperazine.

    Reduction: Formation of 1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfide]piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the substituent used.

Scientific Research Applications

1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The piperazine ring provides a scaffold that can enhance the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

    1-(Butan-2-yl)-4-[(2-aminophenyl)sulfonyl]piperazine: Similar structure but with an amino group instead of a nitro group.

    1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfide]piperazine: Similar structure but with a sulfide group instead of a sulfonyl group.

    1-(Butan-2-yl)-4-[(2-nitrophenyl)carbonyl]piperazine: Similar structure but with a carbonyl group instead of a sulfonyl group.

Uniqueness

1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the butan-2-yl and 2-nitrophenylsulfonyl groups, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential biological activities that are distinct from other similar compounds.

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

1-butan-2-yl-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C14H21N3O4S/c1-3-12(2)15-8-10-16(11-9-15)22(20,21)14-7-5-4-6-13(14)17(18)19/h4-7,12H,3,8-11H2,1-2H3

InChI Key

MEIRPQLETVYUOK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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